molecular formula C17H16FN5OS B2380580 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034450-60-5

2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2380580
CAS No.: 2034450-60-5
M. Wt: 357.41
InChI Key: KEXGWIQYZZVTFE-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is designed as a multi-heterocyclic scaffold, incorporating key pharmacophores known for their biological activity. The molecule features a pyrazine-substituted imidazole core, a structure motif found in various pharmacologically active compounds. Imidazole-based rings are a cornerstone in anticancer drug discovery and are present in several clinically used drugs . The inclusion of a fluorine atom on the phenylthio moiety is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. While the specific mechanism of action for this compound requires experimental validation, its structure suggests potential as a kinase inhibitor or an agent that can interact with DNA via covalent or non-covalent binding, a known behavior for some imidazole derivatives . Its primary research applications are anticipated in the screening and development of novel targeted therapies for various cancers, including multidrug-resistant strains. Additionally, the structural elements align with compounds explored for anti-infective research, such as against tuberculosis, given the known activity of related heterocycles against microbial targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-16(24)21-7-9-23-10-8-22-17(23)15-11-19-5-6-20-15/h1-6,8,10-11H,7,9,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGWIQYZZVTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity with significant potential in pharmacological applications. Its molecular formula is C17H16FN5OSC_{17}H_{16}FN_{5}OS and it has a molecular weight of 357.41 g/mol. This compound is characterized by its unique structural features, including a fluorophenyl group, a thioether linkage, and an imidazole moiety, which contribute to its biological activity.

Research indicates that compounds with similar scaffolds exhibit various mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions. The imidazole ring is known for its role in interacting with biological targets such as kinases and receptors, potentially influencing cellular signaling pathways.

Targeted Biological Pathways

  • Kinase Inhibition : Compounds with imidazole derivatives often act as kinase inhibitors. For instance, pyrazolo[1,5-a]pyrimidine analogs have shown activity against CSNK2A2, a kinase implicated in cancer progression and viral infections .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against β-coronaviruses, including SARS-CoV-2, by inhibiting critical viral replication pathways .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

Activity Type Assay Method Result
AntiviralViral replication inhibitionModerate to high potency
Kinase inhibitionEnzyme activity assayIC50 values in low µM range
CytotoxicityCell viability assaysSelective toxicity observed

Case Studies

  • Antiviral Properties : A study investigating the antiviral effects of imidazole derivatives reported that compounds similar to this compound exhibited significant inhibition of viral replication in vitro, particularly against coronaviruses .
  • Kinase Inhibition Study : In another research effort, derivatives were tested for their ability to inhibit CSNK2A2 activity. The results indicated that modifications on the imidazole ring could enhance potency and selectivity against this kinase, suggesting that structural optimization could lead to more effective therapeutic agents.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds related to this compound. Key findings include:

  • Metabolic Stability : The introduction of specific functional groups can significantly affect the metabolic stability of the compound in liver microsomes, which is crucial for its therapeutic efficacy .
  • Solubility and Bioavailability : Optimization efforts have highlighted the balance between potency and solubility, with some derivatives exhibiting poor aqueous solubility despite high potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide and Related Compounds

Compound Name / ID Key Substituents Heterocycle Core Molecular Formula (if available) Notable Features
Target Compound 4-fluorophenylthio, pyrazin-2-yl-imidazole, ethyl linker Imidazole + Pyrazine Likely C₁₉H₁₇FN₅OS Unique pyrazine-imidazole hybrid; potential for dual hydrogen bonding
2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 3, ) 4-fluorophenylthio, thiazole Imidazole + Thiazole Not provided Thiazole instead of pyrazine; tested for COX inhibition (method described)
Zamaporvint (INN: 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide, ) Trifluoromethylpyridine, pyrazine-pyridine Imidazole + Pyrazine Not provided Pyridine-pyrazine backbone; WHO-listed candidate (likely kinase inhibitor)
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (Patent, ) 4-fluorophenyl, benzothiazole Benzothiazole Not provided Lacks imidazole; benzothiazole may enhance planar binding interactions
N-(4-fluorobenzil)-2-(2-nitro-1H-imidazol-1-il)acetamida (FBNA, ) Nitroimidazole, 4-fluorobenzyl Imidazole Not provided Nitro group increases electrophilicity; potential radiosensitizer/prodrug
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide () Phenyldiazenyl, methylimidazole Imidazole C₁₈H₁₇N₅OS Diazenyl group for conjugation; methylimidazole alters steric bulk
Key Structural and Functional Differences

Heterocycle Variations :

  • The target compound’s pyrazine-imidazole core distinguishes it from analogues with thiazole (Compound 3), benzothiazole (Patent compound), or nitroimidazole (FBNA). Pyrazine’s electron-deficient nature may enhance binding to targets like kinases or ion channels compared to thiazole’s sulfur-based interactions .
  • Zamaporvint shares the imidazole-pyrazine motif but incorporates a pyridine ring, likely improving solubility or bioavailability .

Substituent Effects: The 4-fluorophenylthio group in the target compound contrasts with the 4-fluorophenylacetamide in the patent compound . The thioether linker may confer greater metabolic stability than acetamide-based chains. FBNA’s nitroimidazole group is a known radiosensitizer, suggesting divergent applications compared to the target compound’s likely CNS or anti-inflammatory focus .

Biological Implications (Inferred from SAR) :

  • Anticonvulsant activity in benzothiazole derivatives () correlates with alkoxy and azole substituents. The target compound’s pyrazine-imidazole could mimic these effects but with altered pharmacokinetics.
  • Zamaporvint’s INN designation implies advanced preclinical development, possibly targeting protein kinases or inflammation pathways .

Molecular Properties and Pharmacological Potential

Table 2: Comparative Molecular Properties

Property Target Compound Compound 3 Zamaporvint Patent Compound
Molecular Weight ~395.43 g/mol Not provided Not provided ~314.35 g/mol (estimated)
logP (Estimated) ~2.8 (moderate lipophilicity) Higher (thiazole increases polarity) ~3.1 (trifluoromethyl group) ~3.5 (benzothiazole)
Potential Targets Kinases, ion channels COX-1/2 Kinases Enzymes, receptors
Therapeutic Indication Neurological/Inflammatory Anti-inflammatory Oncology/Inflammation Unspecified

Q & A

Q. Table 1. Spectroscopic Signatures of Key Functional Groups

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thioether (-S-)3.5–4.0 (SCH₂)600–700 (C-S)
Amide (-NHCO-)7.8–8.2 (NH)1650–1680 (C=O)
Pyrazine8.1–8.5 (Ar-H)-

Q. Table 2. Optimization of Coupling Reaction Conditions

ConditionYield (%)Purity (%)
DMF, 50°C, TEA7897
DMSO, 60°C, DMAP8595
THF, RT, no catalyst4288

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